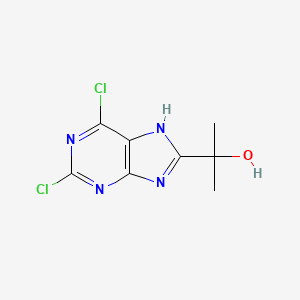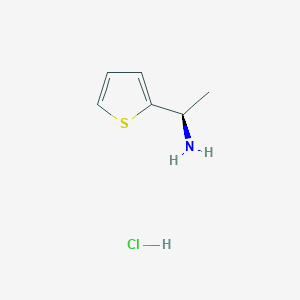
4-Bromo-2'-ethoxybiphenyl
Übersicht
Beschreibung
4-Bromo-2’-ethoxybiphenyl is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 . It is used in scientific research and has diverse applications, from organic synthesis to material science.
Synthesis Analysis
The synthesis of 4-Bromo-2’-ethoxybiphenyl or similar compounds typically involves multiple steps, including lithiation reactions and bromination . The exact method can vary depending on the specific requirements of the synthesis.Molecular Structure Analysis
The molecular structure of 4-Bromo-2’-ethoxybiphenyl consists of a biphenyl core with a bromo group at the 4-position and an ethoxy group at the 2’-position . The exact structure can be determined using spectroscopic techniques .Chemical Reactions Analysis
The specific chemical reactions involving 4-Bromo-2’-ethoxybiphenyl can vary depending on the context. In general, the bromo group can participate in various substitution reactions, and the ethoxy group can undergo reactions typical of ethers .Physical And Chemical Properties Analysis
4-Bromo-2’-ethoxybiphenyl has a predicted boiling point of 329.8±17.0 °C and a predicted density of 1.310±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
4-Bromo-2'-ethoxybiphenyl has been studied for its properties and synthesis methodologies. One study focused on the synthesis of similar compounds, exploring various methods and yields. They found that different catalysts and agents can significantly impact the synthesis efficiency of related bromobiphenyls (Guo-du, 2001).
Molecular and Electronic Structure Analysis
Research has been conducted on similar bromobiphenyl compounds to analyze their molecular and electronic structures. Spectroscopic methods, X-ray diffraction, and computational approaches like Density Functional Theory (DFT) have been used for this purpose. These studies provide insights into the chemical activity, electrostatic potential, and interactions with other molecules (Demircioğlu et al., 2019).
Applications in Material Science
Some bromobiphenyls have applications in material science, particularly in the synthesis of liquid crystal display materials. Research has explored the use of different bromobiphenyls as intermediates in manufacturing processes relevant to electronic displays and other advanced materials (Guo-du, 2001).
Catalytic and Polymerization Applications
4-Bromo-2'-ethoxybiphenyl and related compounds have been studied in the context of catalysis and polymerization. For example, research on vinylation processes using nickel catalysts has been performed to understand how these compounds can be used in chemical synthesis and manufacturing (Kelkar et al., 1994).
Environmental and Health Considerations
Some studies have focused on the environmental and health impacts of brominated compounds. For instance, research into the emissions from the combustion of electronic waste containing brominated flame-retardants has revealed the presence of bromobiphenyls and their potential estrogenic activity (Owens et al., 2007).
Eigenschaften
IUPAC Name |
1-bromo-4-(2-ethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMWIOBPWCGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2'-ethoxybiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)








![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
